
3-Bromo-2-formyl-5-methoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-formyl-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BBrO4. It is a derivative of phenylboronic acid, featuring a bromine atom, a formyl group, and a methoxy group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-formyl-5-methoxyphenylboronic acid typically involves the bromination of 2-formyl-5-methoxyphenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-formyl-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Bromo-2-carboxy-5-methoxyphenylboronic acid.
Reduction: 3-Bromo-2-hydroxymethyl-5-methoxyphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-formyl-5-methoxyphenylboronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-formyl-5-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-formyl-2-methoxyphenylboronic acid: Similar structure but with different substitution pattern.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Contains a fluorine atom instead of a formyl group.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a methyl group instead of a formyl group.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable complexes with nucleophiles makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C8H8BBrO4 |
|---|---|
Peso molecular |
258.86 g/mol |
Nombre IUPAC |
(3-bromo-2-formyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BBrO4/c1-14-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-4,12-13H,1H3 |
Clave InChI |
QWJRGTDQORRRRM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1C=O)Br)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


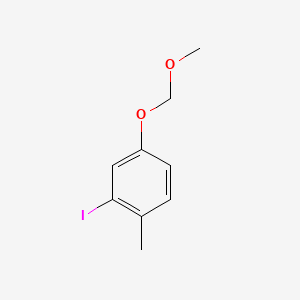
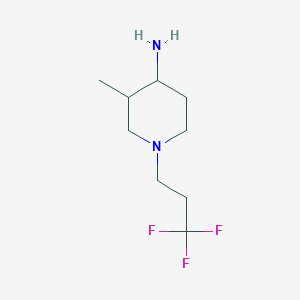
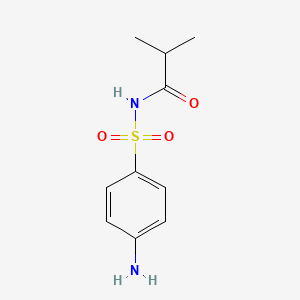
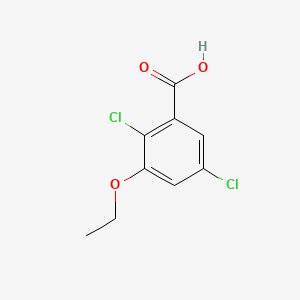

![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
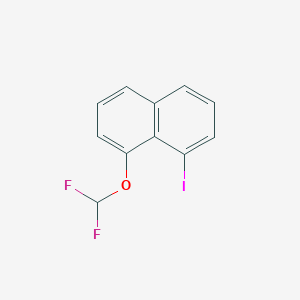
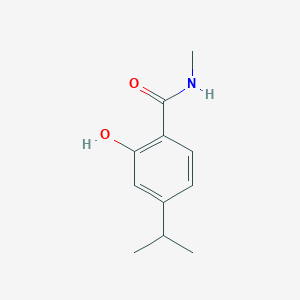

![3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
![tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14773542.png)
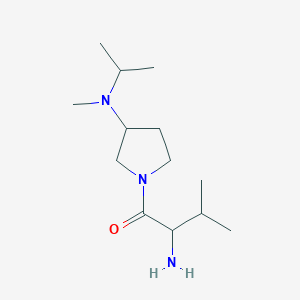
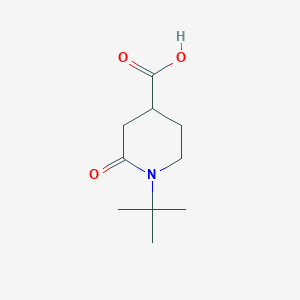
![2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14773560.png)
